molecular formula C22H22F3N3O3S2 B1674236 N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide CAS No. 1714146-59-4

N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide

Cat. No. B1674236
M. Wt: 644.9 g/mol
InChI Key: YQYSVMKCMIUCHY-WJOKGBTCSA-N
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Description

BRD9 contains a single bromodomain and has five isoforms that are produced by alternative splicing. It is thought to function in chromatin remodeling as part of the SWI/SNF complex. I-BRD9 is a BRD9 bromodomain inhibitor with a pIC50 value of 7.3 and a pKd value of 8.7. It displays 700-fold greater selectivity over the tandem bromodomain-containing BET family of proteins and 200-fold selectivity over the highly homologous BRD7 bromodomain. This compound has been used to identify genes regulated by BRD9 in Kasumi-1 cells involved in cancer and immune response signaling. See the Structural Genomics Consortium (SGC) website for more information.
I-BRD9 is a bromodomain-containing protein 9 (BRD9) inhibitor which belong to class of (BET) inhibitors that have shown potent anti-inflammatory and anticancer properties.
I-BRD9 is developed from thienopyridone scaffold. It can also be used as an identifier for BRD9 regulated gene in Kasumi-1 cells involved in oncology and immune response pathways.

Scientific Research Applications

Synthesis and Structural Properties

N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide is part of a broader category of compounds that have been studied for their unique chemical properties and potential applications in various scientific fields. For instance, research on related compounds includes the synthesis of multidentate N-heterocyclic biscarbenes and their silver(I) complex derivatives, which exhibit unique structural characteristics (Caballero et al., 2001).

Applications in Medicinal Chemistry

Compounds within this chemical family have shown potential in medicinal chemistry.

For example, certain thieno[2,3-b]pyridine derivatives have been synthesized with potential inhibitory activity against various lipoxygenases, although they exhibit limited chemical stability (Vieweg et al., 1992). Additionally, other derivatives in this category have demonstrated antianaphylactic activity, further suggesting their potential for therapeutic applications (Wagner et al., 1993).

Exploration in Organic Chemistry

The exploration of these compounds extends to the field of organic chemistry as well. Research has focused on the synthesis of various thieno[2,3-b]pyridines and their derivatives, which are of interest due to their complex and unique chemical structures (Abdelhamid et al., 2008). The ability to synthesize and manipulate these compounds opens up possibilities for new materials and chemical reactions.

properties

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Reactant of Route 4
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Reactant of Route 5
Reactant of Route 5
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Reactant of Route 6
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide

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